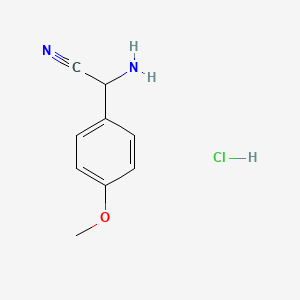

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

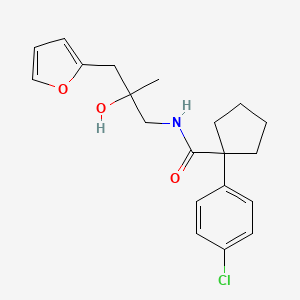

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O . It is often used as an intermediate in the production of medicines such as anti-inflammatory drugs and antihistamines .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,11H2,1H3;1H . The molecular weight of this compound is 212.68 .Scientific Research Applications

1. Sonochemistry Studies

The compound's hydrolysis in acetonitrile-water mixtures was studied under ultrasonic irradiation, revealing significant kinetic effects of ultrasound even in the absence of cavitation. This suggests the compound's potential role in sonochemistry research and its reactivity under specific conditions (Tuulmets et al., 2014).

2. Synthesis of Pharmaceutical Compounds

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride was used as a chiral auxiliary in the asymmetric synthesis of Clopidogrel Hydrogen Sulfate, highlighting its importance in the creation of pharmaceutical compounds (Sashikanth et al., 2013).

3. Chemical Reactivity and Biological Evaluation

The compound was used as a precursor for synthesizing various nitrogen heterocyclic compounds, demonstrating its versatility in chemical synthesis and potential biological applications (Farouk et al., 2021).

4. Fluorescent Labeling Reagent for Carnitine

4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a derivative of this compound, was used as a fluorescent labeling reagent for carnitine, indicating its application in biochemical analysis (Nakaya et al., 1999).

5. Spectrophotometric Studies

The compound was involved in proton transfer complexes in spectrophotometric studies, aiding in the development of analytical techniques for molecular detection (Habeeb et al., 2009).

6. Crystal Structure Analysis

The compound was crystallized for analysis, providing insights into molecular structures and interactions, which is crucial for understanding chemical and physical properties (Cibian et al., 2015).

7. Kinetics of Elimination Reactions

Studied in the context of elimination reactions in acetonitrile, it provides valuable information on reaction mechanisms and kinetics, beneficial for chemical synthesis processes (Kumar & Balachandran, 2006).

Safety and Hazards

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVCJSDQKNRJFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)

![(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2366223.png)

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)

![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)

![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)

![Furo[3,2-b]pyridine hydrochloride](/img/structure/B2366239.png)

![3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2366241.png)